![molecular formula C15H27NO3 B12991460 tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 8-hydroxy-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensionality, which often impart unique biological activities and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method includes the use of Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the Prins cyclization method mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific proteins or enzymes.
Biology: It is used in studies involving protein-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
Uniqueness
tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific functional groups and the position of the spirocyclic ring. This uniqueness imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H27NO3 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
tert-butyl 10-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-5-4-8-15(16)9-6-7-12(17)11-15/h12,17H,4-11H2,1-3H3 |
Clé InChI |
OLMHNCOJMVXXFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC12CCCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


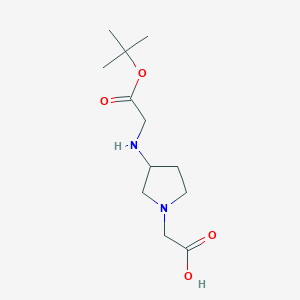
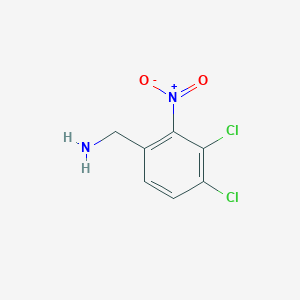
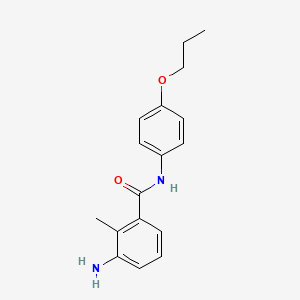
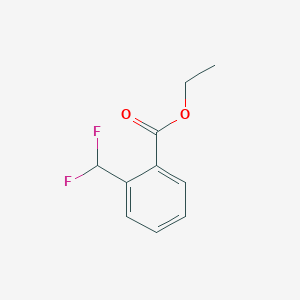


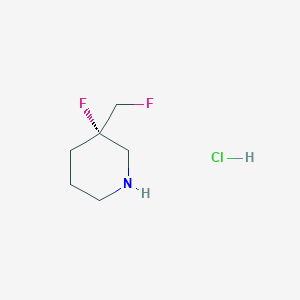
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)

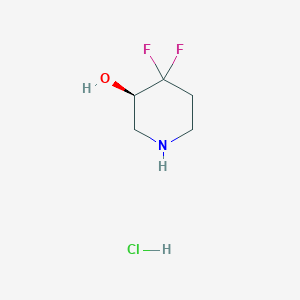
![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
![(S)-N-(1-(3-(5-(ethylamino)-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12991439.png)

![3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane](/img/structure/B12991461.png)
